3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
CAS No.: 905765-23-3
Cat. No.: VC5462513
Molecular Formula: C19H20N4O2
Molecular Weight: 336.395
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 905765-23-3 |
---|---|
Molecular Formula | C19H20N4O2 |
Molecular Weight | 336.395 |
IUPAC Name | 3-(2-methoxy-5-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Standard InChI | InChI=1S/C19H20N4O2/c1-12-4-7-14(8-5-12)11-16-18(24)21-19(23-22-16)20-15-10-13(2)6-9-17(15)25-3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) |
Standard InChI Key | SEMVCXAKSSTLFL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)C)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a 1,2,4-triazin-5(4H)-one core, a six-membered ring containing three nitrogen atoms. Key substituents include:
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A 2-methoxy-5-methylphenylamino group at position 3, contributing electron-donating effects via the methoxy (-OCH₃) and methyl (-CH₃) groups.
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A 4-methylbenzyl group at position 6, introducing hydrophobic character and steric bulk .
The molecular formula is C₁₉H₂₀N₄O₂, with a molecular weight of 336.395 g/mol . The SMILES notation (COc1ccc(C)cc1Nc1nnc(Cc2ccc(C)cc2)c(=O)[nH]1
) highlights the connectivity of these groups .
Table 1: Physicochemical Properties
Electronic and Steric Features
The methoxy group’s electron-donating nature enhances the compound’s nucleophilicity, while the methyl groups on both aromatic rings create steric hindrance, influencing binding interactions with biological targets . The triazine core’s conjugated π-system facilitates charge delocalization, critical for interactions with enzymes or receptors .
Synthesis and Purification
Synthetic Routes
The synthesis typically involves sequential nucleophilic substitutions and cyclization reactions:
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Precursor Preparation: A substituted phenylamine reacts with a triazine precursor (e.g., 3-chloro-1,2,4-triazin-5(4H)-one) under basic conditions to form the C–N bond at position 3 .
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Benzylation: A 4-methylbenzyl group is introduced at position 6 via alkylation, often using K₂CO₃ as a base in DMF .
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Cyclization and Purification: The crude product is purified via recrystallization (e.g., petroleum ether/acetone mixtures) or column chromatography, yielding the final compound with ~88% efficiency .
Optimization Challenges
Yield optimization is challenged by competing side reactions, such as over-alkylation or hydrolysis of the triazine ring. Controlled reagent stoichiometry and inert atmospheres mitigate these issues .
Biological Activities and Mechanisms
Antifungal and Herbicidal Activity
Triazine derivatives are known to inhibit fungal cytochrome P450 enzymes and plant photosynthesis. For example, metamitron (a related triazine) targets photosystem II, suggesting analogous mechanisms for this compound .
Characterization and Analytical Data
Spectroscopic Techniques
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NMR Spectroscopy: Confirms substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .
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IR Spectroscopy: Detects carbonyl (C=O) stretches near 1680 cm⁻¹ and N–H bends at 3300 cm⁻¹ .
Crystallographic Insights
Though no crystal structure is reported for this compound, related triazines exhibit planar triazine rings with bond lengths indicative of electron delocalization (e.g., C–N bonds ~1.32 Å) .
Comparative Analysis with Related Triazines
Table 2: Structural and Functional Comparisons
The 4-methylbenzyl group in this compound enhances lipophilicity compared to metamitron-desamino, potentially improving cell membrane permeability .
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